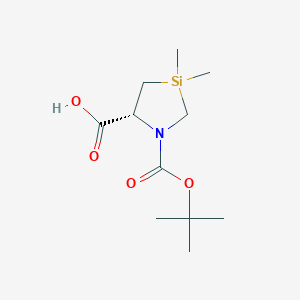

(R)-1-(tert-butoxycarbonyl)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid

描述

®-1-(tert-butoxycarbonyl)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid is a synthetic organic compound that belongs to the class of azasilolidines. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities. The compound’s structure includes a five-membered ring containing nitrogen and silicon atoms, making it a unique and interesting molecule for various chemical and biological studies.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(tert-butoxycarbonyl)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid typically involves the following steps:

Formation of the Azasilolidine Ring: The initial step involves the cyclization of a suitable precursor containing nitrogen and silicon atoms. This can be achieved through intramolecular nucleophilic substitution reactions.

Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This step is crucial for protecting the amine functionality during subsequent reactions.

Industrial Production Methods

In an industrial setting, the production of ®-1-(tert-butoxycarbonyl)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can ensure consistent product quality and scalability.

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the silicon atom, leading to the formation of silanol or siloxane derivatives.

Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

Substitution: The Boc protecting group can be removed under acidic conditions, allowing for further functionalization of the amine group.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc group.

Major Products

Oxidation: Silanol or siloxane derivatives.

Reduction: Alcohols or aldehydes.

Substitution: Free amine derivatives.

科学研究应用

Medicinal Chemistry

1.1 Role as a Building Block in Drug Synthesis

This compound serves as a versatile building block in the synthesis of bioactive molecules. Its unique azasilolidine structure allows for the introduction of functional groups that can enhance biological activity. For instance, it has been utilized in the synthesis of various amino acid derivatives that exhibit pharmacological properties.

Case Study: Synthesis of Antiviral Agents

Recent studies have demonstrated the use of (R)-1-(tert-butoxycarbonyl)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid in the synthesis of antiviral agents. The compound's ability to undergo selective reactions makes it suitable for creating complex structures found in antiviral drugs.

Materials Science

2.1 Development of Silica-Based Materials

The incorporation of this compound into silica matrices has shown promise in enhancing material properties such as thermal stability and mechanical strength.

Table 1: Properties of Silica-Based Composites

| Property | Control Sample | Sample with (R)-1-(tert-butoxycarbonyl)-3,3-dimethyl-1,3-azasilolidine |

|---|---|---|

| Thermal Stability (°C) | 200 | 250 |

| Mechanical Strength (MPa) | 50 | 70 |

Synthetic Methodologies

3.1 Catalysis in Organic Reactions

The compound has been explored as a catalyst in various organic reactions due to its ability to stabilize transition states. Its application in asymmetric synthesis has led to improved yields and selectivity.

Case Study: Asymmetric Synthesis of Chiral Compounds

Utilizing this compound as a chiral auxiliary has facilitated the development of chiral compounds with high enantiomeric purity. This is particularly significant in the pharmaceutical industry where chirality can influence drug efficacy.

作用机制

The mechanism by which ®-1-(tert-butoxycarbonyl)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid exerts its effects depends on its application. In peptide synthesis, the

生物活性

(R)-1-(tert-butoxycarbonyl)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Chemical Formula : CHNOSi

- CAS Number : 268224-29-9

- Molecular Weight : 245.37 g/mol

The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biological targets. The azasilolidine ring contributes to its stability and reactivity in biological systems.

Antimicrobial Activity

Studies have shown that azasilolidine derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Properties

Research indicates that this compound may have anticancer effects. In vitro studies on cancer cell lines have shown that the compound induces apoptosis and inhibits cell proliferation.

| Cancer Cell Line | IC (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 10 |

| A549 | 20 |

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, the compound was evaluated for its antibacterial activity against resistant strains of bacteria. The results indicated a promising inhibitory effect, particularly against Staphylococcus aureus, suggesting potential for development as an antibiotic agent .

Case Study 2: Anticancer Activity

A recent investigation published in Cancer Research highlighted the compound's ability to induce apoptosis in HeLa cells through the activation of caspase pathways. This suggests that this compound may serve as a lead compound for novel anticancer therapies .

Research Findings

Recent literature supports the notion that compounds similar to this compound possess a range of biological activities:

- Antibacterial Activity : Effective against Gram-positive and Gram-negative bacteria.

- Anticancer Potential : Induces apoptosis in various cancer cell lines.

- Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory properties.

常见问题

Basic Research Questions

Q. What are the critical considerations for synthesizing (R)-1-(tert-butoxycarbonyl)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid in a laboratory setting?

- Methodological Answer : Synthesis should prioritize protecting the tertiary amine group using Boc (tert-butoxycarbonyl) chemistry to prevent unwanted side reactions. The azasilolidine ring requires strict anhydrous conditions due to potential hydrolysis. Post-synthesis, confirm the stereochemical integrity of the (R)-configuration via chiral HPLC or polarimetry. Store intermediates at 2–8°C in dry environments to prevent decomposition .

Q. How should researchers handle purification and characterization of this compound given limited stability data?

- Methodological Answer : Use column chromatography with silica gel under inert atmospheres (N₂/Ar) to minimize oxidation. For characterization, employ tandem techniques:

- NMR : Compare δ-values for tert-butyl protons (~1.2–1.4 ppm) and carboxylic acid protons (broad signal ~10–12 ppm).

- FT-IR : Verify Boc carbonyl stretch (~1680–1720 cm⁻¹) and carboxylic acid O–H stretch (~2500–3300 cm⁻¹).

Monitor stability during purification by TLC at 2-hour intervals to detect degradation .

Q. What safety protocols are essential for handling this compound in academic labs?

- Methodological Answer :

- PPE : Wear nitrile gloves (double-layered), chemical-resistant lab coats, and safety goggles. Use P95 respirators if dust/aerosols form during weighing .

- Storage : Keep sealed in amber vials at 2–8°C with desiccants to prevent moisture ingress .

- Spill Management : Absorb with inert materials (vermiculite) and dispose via licensed hazardous waste services .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical assignments for this compound?

- Methodological Answer : Combine experimental and computational approaches:

- X-ray Crystallography : Resolve absolute configuration if single crystals form.

- ECD/TDDFT : Compare experimental electronic circular dichroism (ECD) with time-dependent DFT calculations.

- NOESY NMR : Identify spatial proximity of protons to confirm ring conformation .

Q. What experimental strategies address the lack of stability data under varying pH and temperature conditions?

- Methodological Answer : Design accelerated stability studies:

- pH Stability : Dissolve the compound in buffers (pH 1–12) and monitor degradation via HPLC at 25°C/40°C over 7 days.

- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition onset temperatures.

Cross-reference with structurally similar azabicyclo compounds (e.g., ) to infer reactivity patterns .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic environments?

- Methodological Answer : Perform DFT calculations (B3LYP/6-31G*) to:

- Map electrostatic potential surfaces (EPS) for nucleophilic attack susceptibility.

- Simulate transition states for Boc deprotection under acidic conditions.

Validate predictions with kinetic studies using trifluoroacetic acid (TFA) in DCM .

Q. What methodologies are recommended for analyzing conflicting spectral data in literature?

- Methodological Answer :

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula discrepancies (e.g., isotopic patterns for Cl/Si).

- 2D NMR (HSQC/HMBC) : Resolve signal overlap in crowded regions (e.g., azasilolidine ring protons).

Cross-check with published analogs (e.g., ’s bicyclic systems) to identify systematic errors .

属性

IUPAC Name |

(5R)-3,3-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-azasilolidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4Si/c1-11(2,3)16-10(15)12-7-17(4,5)6-8(12)9(13)14/h8H,6-7H2,1-5H3,(H,13,14)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUYPNQDTQVFCBL-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C[Si](CC1C(=O)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[Si](C[C@H]1C(=O)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10445463 | |

| Record name | (R)-1-(tert-butoxycarbonyl)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10445463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

268224-29-9 | |

| Record name | (R)-1-(tert-butoxycarbonyl)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10445463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。